molecular formula C25H23BrN2OS B2525197 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-57-7

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2525197
CAS No.: 403836-57-7
M. Wt: 479.44
InChI Key: FXVJIHMXROMDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

  • Step 1: Synthesis of the core dihydropyrazole framework through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.

  • Step 2: Introduction of the bromophenyl group via electrophilic aromatic substitution.

  • Step 3: Formation of the benzylthio group using thiol-ene reactions or thioetherification, typically involving a thiolate anion and a benzyl halide under basic conditions.

Industrial Production Methods

In industrial settings, the production may involve:

  • Optimization of reaction conditions for scale-up, ensuring high yields and purity.

  • Use of continuous flow reactors for better control over reaction parameters.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the sulfur or aromatic rings, producing sulfoxides or sulfonic acids.

  • Reduction: Hydrogenation of the double bonds or reduction of the aromatic ring can lead to a variety of reduced products.

Common Reagents and Conditions

  • Oxidation: Typical oxidants include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

  • Substitution: Halogenation with bromine or nitration with nitric acid in the presence of sulfuric acid.

Major Products Formed

  • Oxidation: Sulfoxides or sulfonic acids.

  • Reduction: Reduced aromatic or aliphatic derivatives.

  • Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: Serves as a building block for the synthesis of more complex organic molecules.

  • Catalysts: Used as a ligand in the preparation of metal catalysts for various organic transformations.

Biology

  • Pharmacology: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.

  • Biological Probes: Utilized in the design of molecular probes for studying biological pathways.

Medicine

  • Drug Development: Explored as a lead compound in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

  • Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.

  • Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Pharmacological Effects: Interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

  • Catalytic Activity: Coordination with metal centers to facilitate chemical transformations.

  • Material Properties: Influence on electronic or optical properties through its molecular structure and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(methylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(ethylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

The unique combination of benzylthio and bromophenyl groups in 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone contributes to its distinct chemical reactivity and potential applications. Compared to its analogs, it offers a unique balance of electronic and steric properties, making it valuable in specific chemical transformations and research applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-18-7-9-21(10-8-18)24-15-23(20-11-13-22(26)14-12-20)27-28(24)25(29)17-30-16-19-5-3-2-4-6-19/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJIHMXROMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.